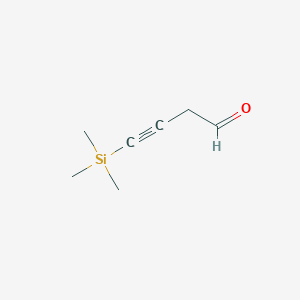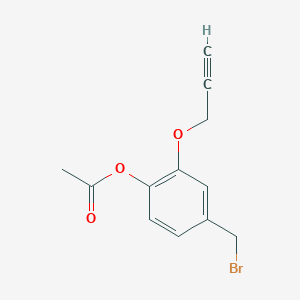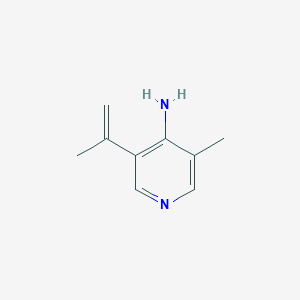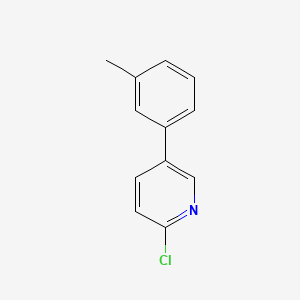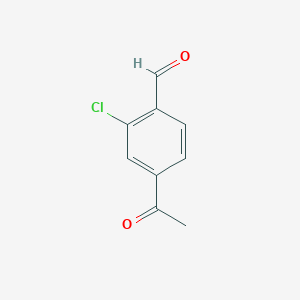![molecular formula C8H5BrF3NO B13985139 1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B13985139.png)
1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone is a chemical compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a pyridine ring
Vorbereitungsmethoden
The synthesis of 1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-(trifluoromethyl)pyridine.
Reaction with Hydrazine: The starting material is reacted with hydrazine hydrate in the presence of isopropanol to form 2-hydrazino-6-(trifluoromethyl)pyridine.
Bromination: The hydrazino compound is then brominated using bromine in chloroform to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Agricultural Chemistry: The compound is utilized in the development of agrochemicals, including herbicides and pesticides.
Material Science: It serves as a building block in the synthesis of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to form covalent bonds with target proteins or enzymes. This interaction can modulate the activity of these targets, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone can be compared with similar compounds such as:
2-Bromo-1-(2-methyl-6-trifluoromethyl-pyridin-3-yl)-ethanone: This compound has a similar structure but with a methyl group instead of an ethanone group.
2-Bromo-6-(trifluoromethyl)pyridine: Lacks the ethanone group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and application potential.
Eigenschaften
Molekularformel |
C8H5BrF3NO |
|---|---|
Molekulargewicht |
268.03 g/mol |
IUPAC-Name |
1-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C8H5BrF3NO/c1-4(14)5-2-6(8(10,11)12)13-7(9)3-5/h2-3H,1H3 |
InChI-Schlüssel |
XWNUMZDZVQINBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=NC(=C1)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid](/img/structure/B13985070.png)
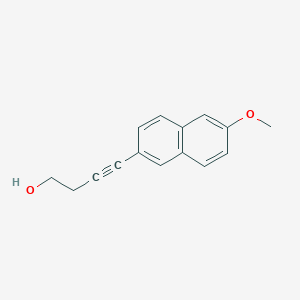
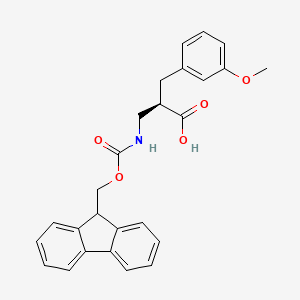

![3-[(Dimethylamino)methylene]piperidine-2,4-dione](/img/structure/B13985081.png)

